Mosapramine - 89419-40-9

Mosapramine

Catalog Number: EVT-275163
CAS Number: 89419-40-9
Molecular Formula: C28H35ClN4O
Molecular Weight: 479.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mosapramine is a racemate comprising equimolar amounts of (R)- and (S)-mosapramine. It is a second-generation antipsychotic used for the treatment of schizophrenia. It has a role as a second generation antipsychotic and a dopaminergic antagonist. It contains a (S)-mosapramine and a (R)-mosapramine.
Overview

Mosapramine is a psychotropic agent primarily classified as an atypical antipsychotic medication. It is used primarily in the treatment of schizophrenia and other mental health disorders. The compound is recognized for its selective dopaminergic blocking activity, particularly at dopamine D2 and D3 receptors, which underlies its therapeutic effects.

Source

Mosapramine was developed in the late 20th century and has been studied extensively for its pharmacological properties. It is synthesized through various chemical processes that have been documented in scientific literature, reflecting its importance in medicinal chemistry.

Classification

Mosapramine belongs to the class of substituted benzamide derivatives. Its classification as an atypical antipsychotic differentiates it from typical antipsychotics by its reduced side effects and broader therapeutic applications.

Synthesis Analysis

The synthesis of Mosapramine involves several key steps, which can vary based on the specific method employed. The following outlines a general approach based on current methodologies:

  1. Initial Reactants: The synthesis typically begins with 2-methoxy-5-sulfamoylbenzoic acid methyl ester and 1-ethyl-2-aminomethyl pyrrolidine.
  2. Reaction Conditions: The reactants are subjected to heating under inert gas protection (such as nitrogen) at temperatures ranging from 80°C to 120°C for several hours.
  3. Post-Reaction Processing: After the reaction, ethanol is added to dilute the mixture, followed by cooling to facilitate crystallization. The product is then filtered, washed, and dried to yield Mosapramine with high purity and yield percentages often exceeding 90% .

Technical Details

The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and the ratio of reactants. Methods may also incorporate different solvents or catalysts to enhance yield and purity.

Molecular Structure Analysis

Mosapramine's molecular structure is characterized by a substituted benzamide framework.

  • Molecular Formula: C17_{17}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 342.44 g/mol
  • Structural Features: The compound features a methoxy group, a sulfonamide moiety, and an ethylamine side chain that contribute to its pharmacological activity.

The three-dimensional conformation of Mosapramine allows it to effectively interact with dopamine receptors, influencing its therapeutic efficacy.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing Mosapramine primarily include:

  1. Condensation Reaction: This forms the core benzamide structure by reacting the amine with the carboxylic acid derivative.
  2. Refluxing: The reaction mixture is typically refluxed to ensure complete conversion of starting materials into the desired product.
  3. Crystallization: Following the reaction, cooling induces crystallization, which is crucial for isolating Mosapramine in its pure form.

These reactions are critical for achieving high yields and purities necessary for pharmaceutical applications.

Mechanism of Action

Mosapramine functions primarily as a dopamine antagonist, selectively binding to dopamine D2 and D3 receptors in the brain.

The balance between these actions helps mitigate side effects commonly associated with traditional antipsychotics, making Mosapramine a preferred choice in certain clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Mosapramine exhibits variable solubility in water and organic solvents, which can affect its formulation in pharmaceuticals.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: May undergo hydrolysis or oxidation under certain conditions.

Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis have been performed to assess its thermal stability and degradation profiles.

Applications

Mosapramine's primary application lies within psychiatry as an antipsychotic medication used to treat schizophrenia and related disorders. Its unique mechanism allows it to be effective in managing symptoms while minimizing adverse effects compared to older antipsychotics.

In addition to its therapeutic use, ongoing research explores potential applications in combination therapies for mood disorders and anxiety-related conditions due to its dopaminergic modulation properties.

Neuropharmacological Mechanisms of Mosapramine in Schizophrenia Treatment

Dopaminergic Receptor Antagonism and Selectivity Profiles

Mosapramine functions as a dopamine D2 receptor antagonist, a property central to its antipsychotic efficacy in schizophrenia management. Unlike first-generation antipsychotics like haloperidol, which exhibit broad D2 receptor binding, mosapramine demonstrates nuanced selectivity within the D2-like receptor family (comprising D2, D3, and D4 subtypes). Computational and molecular studies reveal that D2 and D3 receptors share 79% homology in their transmembrane domains, yet subtle differences in extracellular loop structures create a deeper binding cavity in D3 receptors. This structural variation allows ligands with specific steric and electrostatic properties to achieve subtype selectivity [2]. Mosapramine's affinity profile shows moderate selectivity for D2/D3 receptors over D4, aligning with its classification as an atypical antipsychotic. This selectivity may contribute to reduced extrapyramidal side effects compared to non-selective D2 antagonists [5] [9].

The neurobiology of schizophrenia implicates dysregulated dopamine signaling across distinct pathways:

  • Mesolimbic pathway (ventral tegmental area to nucleus accumbens): Hyperactivity contributes to positive symptoms (e.g., hallucinations)
  • Mesocortical pathway (ventral tegmental area to prefrontal cortex): Hypoactivity underlies negative symptoms and cognitive deficits [5]

Mosapramine’s antagonism normalizes mesolimbic dopamine hyperactivity while partially preserving mesocortical tone due to its moderate D3 affinity. D3 receptors are densely expressed in limbic regions, and selective D3 antagonism enhances prefrontal dopamine, norepinephrine, and acetylcholine release – effects observed with clozapine and olanzapine but not haloperidol [6]. This neurochemical profile supports mosapramine’s activity against both positive symptoms and cognitive/affective domains.

Table 1: Comparative Dopamine Receptor Binding Profiles of Antipsychotics

CompoundD2 AffinityD3 AffinityD4 AffinitySelectivity Ratio (D2/D3)
MosapramineHighModerate-HighLow~10-fold
HaloperidolHighModerateLow~5-fold
ClozapineModerateLowHigh~1-fold
SB-277011-A (D3 antagonist)LowVery HighNegligible>100-fold

Serotonergic Modulation and 5-HT2 Receptor Interactions

Mosapramine’s pharmacological activity extends beyond dopamine receptors to include significant interactions with serotonin receptors, particularly the 5-HT2A subtype. The 5-HT2A receptor is a Gq/11-coupled GPCR densely expressed in cortical and limbic regions. Its activation by hallucinogens like LSD induces psychotic-like states, while its blockade mitigates psychotic symptoms and modulates dopamine release in mesolimbic and mesocortical pathways [3]. Mosapramine acts as a 5-HT2A antagonist, disrupting the glutamate-mediated thalamocortical signaling implicated in sensory gating deficits in schizophrenia. This mechanism counters aberrant salience attribution to neutral stimuli – a proposed basis for delusions [3] [7].

The dopamine-serotonin interplay is critical to understanding mosapramine’s effects:

  • Prefrontal Cortex: 5-HT2A blockade enhances mesocortical dopamine release, potentially improving cognitive function and negative symptoms
  • Striatum: Combined D2/5-HT2A antagonism reduces catalepsy risk compared to pure D2 blockers [4]
  • Cortical Pyramidal Neurons: 5-HT2A inhibition dampens glutamate excitotoxicity, potentially conferring neuroprotective effects [3]

Stress-induced activation of the mesoprefrontal dopamine system involves serotonin-glutamate interactions. 5-HT2A receptors facilitate glutamate release in the prefrontal cortex, which subsequently activates ventral tegmental area dopamine neurons projecting to cortical regions. Mosapramine’s 5-HT2A antagonism may thus normalize stress-related prefrontal dopamine dysregulation observed in schizophrenia [10].

Differential Fos Protein Induction in Prefrontal Cortical and Striatal Regions

The expression of Fos protein, a marker of neuronal activation, provides critical insights into mosapramine’s region-specific effects. Acute administration (1-3 mg/kg) in rats significantly increases Fos expression in the medial prefrontal cortex (mPFC) and nucleus accumbens, but not in the dorsolateral striatum. At higher doses (10 mg/kg), Fos induction extends to all regions, including the striatum [4]. This pattern mirrors clozapine’s effects (30 mg/kg) but contrasts sharply with haloperidol, which induces Fos predominantly in the nucleus accumbens and dorsolateral striatum while sparing the mPFC [4] [10].

The neuroanatomical specificity of mosapramine’s Fos induction has functional implications:

  • mPFC Activation: Reflects enhanced cortical dopamine and acetylcholine transmission, correlating with pro-cognitive effects and reduced negative symptoms
  • Striatal Sparing (at lower doses): Suggests minimal motor side effects, as dorsolateral striatal Fos induction associates with extrapyramidal symptoms
  • Nucleus Accumbens Activation: Indicates modulation of mesolimbic dopamine, contributing to antipsychotic efficacy against positive symptoms [4]

Stress selectively increases Fos expression in dopamine neurons projecting to the prefrontal cortex but not those innervating the nucleus accumbens. Mosapramine’s preferential activation of the mPFC may thus counteract stress-related pathophysiology in schizophrenia [10]. This region-specific Fos pattern positions mosapramine closer to atypical antipsychotics like clozapine than to typical agents like haloperidol.

Table 2: Fos Protein Induction Patterns Across Brain Regions Following Acute Antipsychotic Administration

CompoundDose (mg/kg)Medial Prefrontal CortexNucleus AccumbensDorsolateral Striatum
Mosapramine1-3+++++-
Mosapramine10++++++++
Clozapine30+++++-
Haloperidol0.3-+++++
Risperidone0.3-1---
Risperidone3+++++

Key: (-) No significant change; (+) Mild increase; (++) Moderate increase; (+++) Strong increase

Comprehensive Compound Table

Properties

CAS Number

89419-40-9

Product Name

Mosapramine

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one

Molecular Formula

C28H35ClN4O

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)

InChI Key

PXUIZULXJVRBPC-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl

Solubility

Soluble in DMSO

Synonyms

3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine
mosapramine
Y 516
Y-516

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.